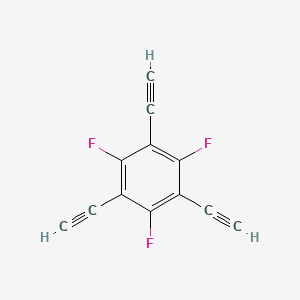
1,3,5-Triethynyl-2,4,6-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triethynyl-2,4,6-trifluorobenzene is an organic compound with the molecular formula C12H3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by ethynyl groups and three fluorine atoms are substituted at the 2, 4, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triethynyl-2,4,6-trifluorobenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,3,5-tribromo-2,4,6-trifluorobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triethynyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Triethynyl-2,4,6-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of 1,3,5-Triethynyl-2,4,6-trifluorobenzene is primarily based on its ability to undergo various chemical reactions. The ethynyl groups provide sites for further functionalization, while the fluorine atoms influence the compound’s electronic properties. These features make it a versatile compound for use in different chemical transformations and applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,3,5-Trifluorobenzene: Lacks the ethynyl groups, limiting its reactivity compared to 1,3,5-Triethynyl-2,4,6-trifluorobenzene.
1,3,5-Triethynyl-2,4,6-triiodobenzene: Contains iodine atoms instead of fluorine, leading to different reactivity and applications
Uniqueness
This compound is unique due to the presence of both ethynyl and fluorine groups, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
674289-06-6 |
|---|---|
Fórmula molecular |
C12H3F3 |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
1,3,5-triethynyl-2,4,6-trifluorobenzene |
InChI |
InChI=1S/C12H3F3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h1-3H |
Clave InChI |
OTIALQMJQYITHL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C(=C1F)C#C)F)C#C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


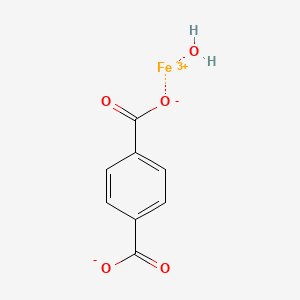
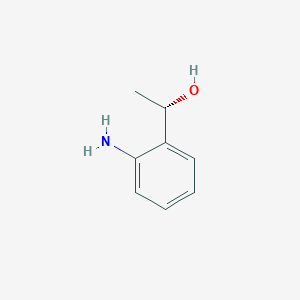
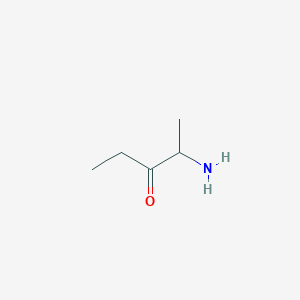

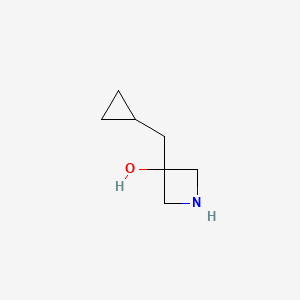
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
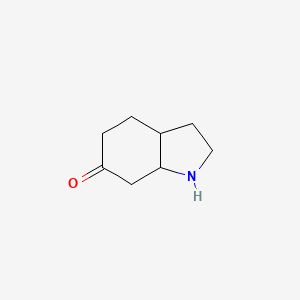

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
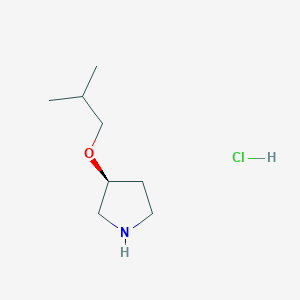
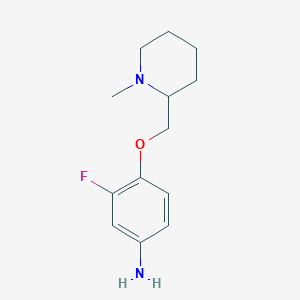
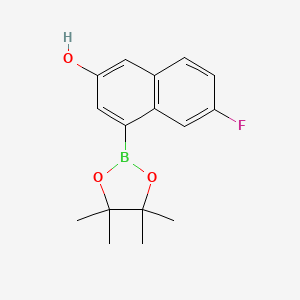
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)
